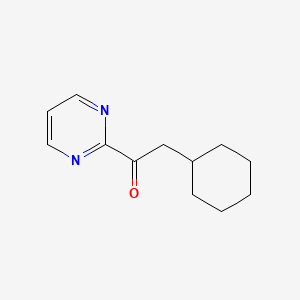

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one

Overview

Description

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one, also known as CHPE, is a cyclic organic compound, belonging to a family of compounds known as pyrimidinones. It is a colourless solid that is soluble in various organic solvents, and has a melting point of approximately 100-105°C. CHPE is of interest to scientists due to its unique properties, which make it a valuable tool in a variety of research applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrimidine derivatives, such as bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, involves multiple steps including reaction of 2‐chloropyrimidine with diethyl malonate, yielding intermediates that upon further reactions give rise to compounds with promising antioxidant activities. These activities are influenced by the alkyl fragment attached to the 2‐(pyrimidin‐2‐yl)ethanol structure, highlighting the importance of chemical modifications on biological activities (Rani et al., 2012).

Chemical Properties and Reactions

The coordination modes of cyclohex-1-enylolonium cation and bridging pyridyl derivatives with rhenium(I) and (VII) demonstrate the versatility of pyrimidine derivatives in forming complex structures with metals. These complexes have shown interesting reactivity towards compounds with amino groups, opening pathways for novel chemical syntheses (Habarurema et al., 2019).

Potential Applications

The annulation of tetrahydro-2-pyrimidinone with α-iodo ketones, a solventless three-component reaction, underscores the efficiency of synthesizing heterocyclic derivatives under environmentally friendly conditions. These derivatives are significant for their potential applications in designing new materials and catalysts (Dorofeev et al., 2018).

Chemical Engineering

The synthesis and pharmacological screening of novel pyrimidine derivatives, including their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, though not directly related to drug usage, showcase the broad spectrum of research applications of these compounds. Such studies contribute to our understanding of the chemical basis behind these biological activities and could inform the development of new therapeutic agents (Bhat et al., 2014).

properties

IUPAC Name |

2-cyclohexyl-1-pyrimidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-11(12-13-7-4-8-14-12)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWARJTWIBBESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)